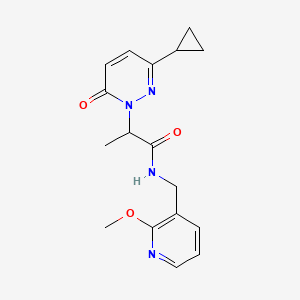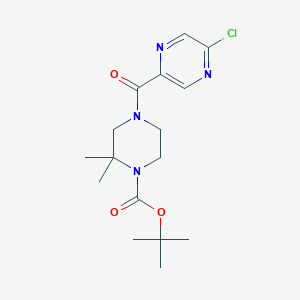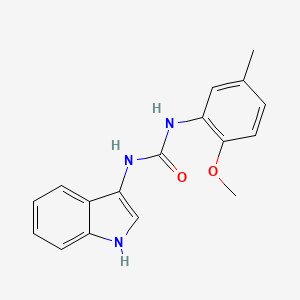![molecular formula C13H8ClF3N4OS B2842308 3-chloro-2-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine CAS No. 2085689-95-6](/img/structure/B2842308.png)
3-chloro-2-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-2-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine is a multifaceted compound that has garnered interest in various scientific fields. With its complex structure, it showcases a fusion of different aromatic rings, halogens, and heteroatoms, making it a subject of extensive study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a series of intricate reactions that involve multiple steps. One common route includes:
Formation of the triazole ring:
Coupling with thiophene: : The resulting triazole ring is then coupled with a thiophene moiety, often via nucleophilic aromatic substitution or Suzuki coupling, depending on the presence of suitable leaving groups and catalysts.
Incorporation of the pyridine ring: : The pyridine ring with substituents such as chloro and trifluoromethyl groups is introduced, frequently using palladium-catalyzed cross-coupling reactions, including Stille or Heck reactions.
Industrial Production Methods: Industrial synthesis might scale up these reactions with optimizations for yield and cost-efficiency, often incorporating continuous flow processes or alternative solvents and catalysts to enhance the overall production viability.
化学反応の分析
Types of Reactions it Undergoes:
Oxidation: : The compound can undergo oxidation, particularly on the thiophene ring, to form sulfoxides or sulfones under the influence of oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: : Although the pyridine and triazole rings are typically stable, specific reduction reactions can target other parts of the molecule, such as dehalogenation under catalytic hydrogenation conditions.
Substitution: : The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic aromatic substitution, especially under the influence of strong nucleophiles like alkoxides.
Oxidizing agents: : m-CPBA, hydrogen peroxide (H₂O₂)
Reducing agents: : Palladium on carbon (Pd/C) with hydrogen gas (H₂)
Nucleophiles: : Alkoxides, amines, thiols
Oxidation: : Thiophene sulfoxides or sulfones
Reduction: : Dechlorinated or defluorinated derivatives
Substitution: : Pyridine derivatives with nucleophilic substituents
科学的研究の応用
Chemistry: In chemistry, this compound is explored as a building block for the synthesis of more complex molecules due to its rich functional group profile.
Biology: Biologically, its triazole and pyridine components are noted for potential bioactivity, making it a candidate for antimicrobial or anticancer research.
Medicine: In medicine, derivatives of this compound are investigated for their pharmacological properties, particularly in targeting specific enzymes or receptors.
Industry: Industrially, its unique structure can be leveraged in the design of advanced materials, such as polymers or organic electronics, due to its electron-withdrawing trifluoromethyl group which enhances stability and performance.
作用機序
Molecular Targets and Pathways: The mechanism by which this compound exerts its effects often involves interactions with specific proteins or enzymes. For instance, the triazole ring can mimic natural substrates or inhibitors in enzymatic pathways, potentially blocking or modulating their activity. The trifluoromethyl group can enhance these interactions by increasing lipophilicity, facilitating the compound's passage through cellular membranes.
類似化合物との比較
Similar Compounds:
2-chloro-3-(trifluoromethyl)pyridine: : Shares the pyridine and trifluoromethyl groups but lacks the triazole and thiophene moieties.
4-aryl-1,2,3-triazole derivatives: : Similar triazole rings but with different aryl groups, altering their chemical reactivity and biological properties.
Thiophene-substituted pyridines: : Combining thiophene and pyridine without the triazole ring, leading to distinct chemical behavior and applications.
Uniqueness: What sets 3-chloro-2-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine apart is its fusion of three distinct, highly reactive components—thiophene, triazole, and pyridine—each contributing unique reactivity and biological activity, making it a versatile tool in scientific research and industrial applications.
And there you have it—a thorough dive into the multifaceted world of this compound. Let me know what piques your interest further!
特性
IUPAC Name |
3-chloro-2-[(1-thiophen-2-yltriazol-4-yl)methoxy]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N4OS/c14-10-4-8(13(15,16)17)5-18-12(10)22-7-9-6-21(20-19-9)11-2-1-3-23-11/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVDCTKDTPTUPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N2C=C(N=N2)COC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-bromophenyl)-5-(2-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842226.png)
![2-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2842229.png)
![3-(BENZENESULFONYL)-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]PROPANAMIDE HYDROCHLORIDE](/img/structure/B2842230.png)

![Ethyl 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2842233.png)

![2-[3-(Benzyloxy)propyl]oxirane](/img/structure/B2842235.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-fluorophenyl)-2-methoxypropyl]ethanediamide](/img/structure/B2842237.png)
![(2Z)-2-[(3,4-dimethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2842239.png)

![5-Chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide](/img/structure/B2842244.png)
![4-{6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2842246.png)

![8-(3-(1H-imidazol-1-yl)propyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2842248.png)
